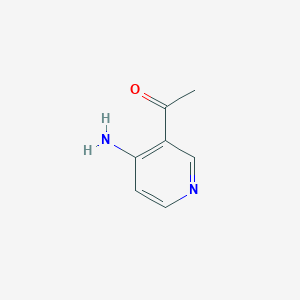

1-(4-Aminopyridin-3-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-aminopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZQHSHTLWCFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304670 | |

| Record name | 1-(4-Amino-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53277-43-3 | |

| Record name | 1-(4-Amino-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53277-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 1 4 Aminopyridin 3 Yl Ethanone

Transformations Involving the Acetyl Group (—C(=O)CH3)

The acetyl group in 1-(4-aminopyridin-3-yl)ethanone is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characteristic of methyl ketones and includes participation in condensation and derivatization reactions.

The acetyl group of this compound can undergo base-catalyzed aldol-type condensation reactions with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. jetir.orgnih.gov This reaction, often referred to as the Claisen-Schmidt condensation when an aromatic aldehyde is used, involves the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. researchgate.netsigmaaldrich.com Subsequent dehydration of the resulting β-hydroxy ketone yields the stable conjugated chalcone (B49325) structure. sigmaaldrich.com

These chalcone derivatives are of significant interest due to their presence in natural products and their wide range of biological activities. jetir.orgresearchgate.net The reaction can be carried out using various bases such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like ethanol. jetir.orgmdpi.com The specific aldehydes used can be varied to introduce different substituents into the final chalcone molecule, allowing for the synthesis of a library of related compounds. nih.gov

Table 1: Examples of Aldol-Type Condensation Reactions with this compound

| Reactant 1 | Reactant 2 (Aldehyde) | Base Catalyst | Expected Product (Chalcone Derivative) |

| This compound | Benzaldehyde | KOH / EtOH | (E)-1-(4-aminopyridin-3-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH / EtOH | (E)-1-(4-aminopyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | KOH / EtOH | (E)-1-(4-aminopyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | NaOH / EtOH | (E)-1-(4-aminopyridin-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. nih.gov This reaction is a standard method for the derivatization of ketones and aldehydes. The resulting oxime, this compound oxime, is a crystalline solid. nih.gov The formation of the (E)-isomer is often favored. researchgate.net

Oximes are valuable intermediates in organic synthesis. For instance, they can be reduced to the corresponding primary amines. Common reducing agents for this transformation include sodium in alcohol, catalytic hydrogenation, or metal hydrides. This two-step process of oxime formation followed by reduction provides a route to synthesize 1-(4-aminopyridin-3-yl)ethanamine and its derivatives, which are useful building blocks for more complex molecules.

Table 2: Oxime Formation and Potential Reduction Products

| Starting Material | Reagents for Oxime Formation | Oxime Product | Potential Reducing Agents | Final Amine Product |

| This compound | Hydroxylamine hydrochloride, Sodium acetate | This compound oxime | H₂/Pd, LiAlH₄, Na/EtOH | 1-(1-(4-Aminopyridin-3-yl)ethyl)amine |

Reactions of the Amino Group (—NH2)

The primary amino group at the 4-position of the pyridine (B92270) ring is a key functional group that imparts nucleophilic character to the molecule, enabling a variety of important chemical transformations.

The amino group of this compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). jocpr.comjetir.org This reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. jetir.org The reaction is often catalyzed by a small amount of acid. nih.gov

The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the amino group. The properties of the resulting imine can be tuned by varying the carbonyl compound used in the reaction. These Schiff bases can be stable compounds themselves or can serve as intermediates for further synthetic transformations. jocpr.comjetir.org

Table 3: Examples of Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Catalyst | Expected Product (Schiff Base) |

| This compound | Salicylaldehyde | Acetic acid | 2-(((3-acetylpyridin-4-yl)imino)methyl)phenol |

| This compound | 4-Chlorobenzaldehyde | Acetic acid | N-(4-chlorobenzylidene)-3-acetylpyridin-4-amine |

| This compound | Acetone | - | N-(propan-2-ylidene)-3-acetylpyridin-4-amine |

| This compound | Cyclohexanone | - | N-cyclohexylidene-3-acetylpyridin-4-amine |

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. organic-chemistry.org The resulting diazonium salt is a highly reactive intermediate.

These diazonium salts can then undergo a variety of coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. youtube.com This electrophilic aromatic substitution reaction is known as azo coupling. youtube.com The position of coupling on the electron-rich ring is typically para to the activating group. This two-step sequence provides a powerful method for the synthesis of a diverse range of azo dyes derived from the this compound scaffold.

Cyclization Reactions and Heterocyclic Ring Formation Using this compound as a Building Block

The presence of both an amino group and an acetyl group in a 1,2-relationship on the pyridine ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. The two functional groups can react intramolecularly or with a bifunctional reagent to construct a new ring fused to the pyridine core.

A notable example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.govmdpi.com For instance, condensation of this compound with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would form an enaminone intermediate. Subsequent reaction of this intermediate with hydrazine (B178648) can lead to the formation of a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]pyridine structure. This class of compounds is of significant interest in medicinal chemistry. The specific substitution pattern on the resulting heterocyclic system can be controlled by the choice of reagents and reaction conditions.

Synthesis of Fused Pyridine Systems (e.g., Imidazopyridines, Naphthyridines)

The unique arrangement of functional groups in this compound makes it an ideal starting material for constructing bicyclic and polycyclic systems where a pyridine ring is fused to another heterocycle.

The synthesis of imidazopyridines, specifically the imidazo[4,5-c]pyridine core, can be achieved from this compound. This transformation typically involves reactions that engage both the 4-amino group and the 3-acetyl group. A common strategy is the reaction with a reagent that provides the missing carbon atom of the imidazole (B134444) ring. For instance, cyclization can be achieved using reagents like cyanogen (B1215507) bromide or by a multi-step sequence involving the initial conversion of the acetyl group. Another approach involves the reaction of an ortho-diamino pyridine derivative, which could be formed from the starting ketone, with a carboxylic acid or its equivalent. The structural similarity of imidazopyridines to purines has made them significant targets in medicinal chemistry. nih.gov

Naphthyridines, which are pyridopyridines, are readily synthesized from this compound, particularly through the Friedländer annulation. wikipedia.orgjk-sci.comorganic-chemistry.org This well-established reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org In this case, this compound serves as the ortho-amino ketone component.

The reaction can be catalyzed by acids or bases and proceeds via an initial condensation followed by a cyclocondensation to yield the quinoline (B57606) or, in this case, the naphthyridine ring system. wikipedia.orgjk-sci.com By reacting this compound with various ketones or aldehydes, a range of substituted 1,7-naphthyridines can be prepared. This method is valued for its efficiency and the accessibility of the starting materials. jk-sci.com The Skraup reaction, using glycerol, or the Conrad-Limpach reaction with β-ketoesters are other classical methods for synthesizing naphthyridine systems from aminopyridines. nih.gov

Table 1: Representative Synthesis of Naphthyridine Analogs

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Aminoaryl Ketone | Ketone with α-methylene | Acid or Base Catalyst (e.g., p-TsOH, NaOH), Reflux | Substituted Quinoline/Naphthyridine | organic-chemistry.org |

| 3-Aminopyridine | Glycerol | Iodine, Dioxane/Water | 1,5-Naphthyridine | nih.gov |

| 3-Aminopyridine derivative | Meldrum's Acid | Condensation | 4-Hydroxy-1,5-naphthyridine | nih.gov |

Formation of Other Heterocyclic Compounds (e.g., Oxazepines, Tetrazoles, Thiazolidinones, Pyrimidines)

The reactivity of the amino and acetyl groups extends beyond the formation of fused pyridine systems, enabling the synthesis of a diverse range of other heterocyclic structures.

The synthesis of 1,3-oxazepine derivatives from this compound can be accomplished through a multi-step process. A common and efficient method involves the initial condensation of the primary amino group with an aromatic aldehyde to form a Schiff base (imine). researchgate.netwjpps.comjmchemsci.com This intermediate is then subjected to a [5+2] cycloaddition reaction with a suitable anhydride (B1165640), such as maleic anhydride or phthalic anhydride, in a dry solvent like toluene (B28343) or benzene (B151609). researchgate.netwjpps.comechemcom.com This pericyclic reaction leads to the formation of the seven-membered oxazepine ring, specifically a 1,3-oxazepine-4,7-dione derivative. echemcom.com

Table 2: General Synthesis of 1,3-Oxazepines via Schiff Bases

| Step 1 Reactants | Step 1 Product | Step 2 Reactants | Final Product Type | Reference |

|---|---|---|---|---|

| Primary Amine, Aromatic Aldehyde | Schiff Base (Imine) | Schiff Base, Cyclic Anhydride (e.g., Phthalic Anhydride) | 1,3-Oxazepine-4,7-dione | researchgate.netjmchemsci.comechemcom.com |

Tetrazole rings can be synthesized from this compound by leveraging its amino group. A well-established route involves the reaction of a primary amine with triethyl orthoformate and sodium azide (B81097). nih.govorganic-chemistry.org This reaction can be catalyzed by various Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), to produce 1-substituted-1H-tetrazoles in good yields. organic-chemistry.org Another powerful method for forming 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of an azide with a nitrile. core.ac.uk This would require prior conversion of the acetyl group of the starting material into a nitrile functionality.

The 4-amino group of this compound is a suitable nucleophile for the synthesis of 4-thiazolidinone (B1220212) rings. This is typically achieved through a one-pot, three-component condensation reaction. The reaction involves the amine, an aromatic aldehyde, and a mercaptoalkanoic acid, most commonly thioglycolic acid. nih.govnih.gov The reaction often proceeds by first forming a Schiff base between the aminopyridine and the aldehyde, which then undergoes cyclocondensation with thioglycolic acid. ut.ac.ir This reaction is frequently carried out in a solvent like benzene or 1,4-dioxane (B91453) and may be catalyzed by a Lewis acid such as anhydrous zinc chloride. nih.govnih.gov

Table 3: Three-Component Synthesis of 4-Thiazolidinones

| Amine Component | Aldehyde Component | Sulfur Component | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Various Aromatic Aldehydes | Thioglycolic Acid | Reflux in 1,4-Dioxane, Anhydrous ZnCl₂ | 3-(3-Acetylpyridin-4-yl)-2-arylthiazolidin-4-one | nih.gov |

The ortho-aminoacetyl functionality of this compound is a key synthon for the construction of a fused pyrimidine (B1678525) ring, leading to the pyrido[4,3-d]pyrimidine (B1258125) system. These syntheses involve the reaction of the ortho-amino ketone with reagents that provide the remaining atoms of the pyrimidine ring. For example, reaction with reagents like ethyl isothiocyanatoacetate or N-[bis(methylthio)methylene]glycinate can yield thioxo-substituted pyrido[4,3-d]pyrimidinones. clockss.org The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones can also be achieved from 4-aminonicotinic acid derivatives, which are structurally related to the starting compound, by reaction with amines. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In the case of 1-(4-Aminopyridin-3-yl)ethanone, the ¹H-NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the acetyl methyl group.

The aromatic region would likely display a characteristic splitting pattern for the three non-equivalent protons on the pyridine ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl group. The methyl protons of the acetyl group would appear as a singlet in the upfield region of the spectrum. The protons of the amino group are expected to produce a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.5 | Multiplet |

| Amino (NH₂) | 5.0 - 7.0 | Broad Singlet |

| Acetyl (CH₃) | 2.0 - 2.5 | Singlet |

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show signals for the five carbons of the pyridine ring and the two carbons of the acetyl group. The carbon atom of the carbonyl group will appear at a significantly downfield chemical shift due to the strong deshielding effect of the oxygen atom. The carbons of the pyridine ring will have chemical shifts in the aromatic region, with variations depending on their position relative to the nitrogen atom and the substituents. The methyl carbon of the acetyl group will be observed in the upfield region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C | 110 - 160 |

| Acetyl (CH₃) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ketone, C-N bonds, and the aromatic C-H and C=C bonds of the pyridine ring. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be a clear indication of the carbonyl group. The N-H stretching vibrations of the amino group are anticipated to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ketone) | 1650 - 1700 | Stretching |

| C=C (Aromatic) | 1400 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₈N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (136.15 g/mol ). The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃) from the acetyl group to give a prominent [M-15]⁺ peak, and the loss of the entire acetyl group (•COCH₃) to yield a [M-43]⁺ peak.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 136 | Molecular Ion |

| [M-15]⁺ | 121 | Loss of •CH₃ |

| [M-43]⁺ | 93 | Loss of •COCH₃ |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized or purified compound.

The theoretical elemental composition of this compound, with the molecular formula C₇H₈N₂O, can be calculated based on the atomic weights of its constituent elements. Experimental results from a CHN analyzer should closely match these theoretical values to confirm the purity and elemental composition of the sample.

Table 5: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 61.75 |

| Hydrogen (H) | 5.92 |

| Nitrogen (N) | 20.57 |

| Oxygen (O) | 11.75 |

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific information regarding its single-crystal X-ray diffraction (XRD), crystal packing, intermolecular interactions, or Hirshfeld surface analysis is publicly available in the reviewed scientific literature and crystallographic databases.

Unfortunately, no published studies containing an experimental crystallographic investigation of this compound could be located. Therefore, the detailed analysis requested for the sections on "Crystallographic Investigations and Solid-State Analysis" cannot be provided at this time. The generation of data tables and a detailed discussion of research findings is contingent on the availability of primary crystallographic data from experimental studies, which are currently absent from the scientific record for this specific compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Aminopyridin-3-yl)ethanone, DFT calculations have been instrumental in determining its three-dimensional geometry, vibrational properties, and electronic characteristics. These calculations are often performed using specific functionals and basis sets, such as B3LYP with 6-311++G(d,p), to achieve a balance between accuracy and computational cost nih.gov.

Theoretical calculations are crucial for determining the most stable conformation (optimized geometry) of a molecule. For derivatives of 4-aminopyridine (B3432731), DFT methods have been used to calculate bond lengths and angles, which show good agreement with experimental data when available. nih.govresearchgate.net The optimization process finds the minimum energy structure on the potential energy surface.

Once the geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies are valuable for interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net A detailed comparison between theoretical and experimental vibrational spectra helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations within the molecule. researchgate.netmdpi.com For instance, in related aminopyridine compounds, the N-H stretching vibrations are typically observed in the high-frequency region of the spectrum. researchgate.net Theoretical spectrograms can also be constructed to visually compare with experimental data. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3550 |

| N-H Symmetric Stretch | ~3450 |

| C=O Stretch | ~1680 |

| NH₂ Scissoring | ~1600 |

| Pyridine (B92270) Ring Stretch | ~1580 |

| C-N Stretch | ~1300 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy corresponding to electrophilicity. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis indicates that charge transfer can readily occur within the molecule, influencing its chemical behavior. nih.gov For aminopyridine derivatives, the HOMO is often localized on the aminopyridine ring, while the LUMO may be distributed over the acetyl group and the pyridine ring.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Pyridine Note: This table is a representative example based on general principles, as specific values for this compound were not found. Energies are in electron volts (eV).

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.com The MEP surface is plotted over the electron density, with different colors indicating varying potential values. nih.gov

Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these areas are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group. chemrxiv.org

Blue regions represent positive electrostatic potential, which is electron-poor, indicating favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino group. nih.govchemrxiv.org

MEP analysis is a valuable tool for understanding intermolecular interactions, including hydrogen bonding, which is crucial for biological activity. nih.govchemrxiv.org

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org For instance, the delocalization of the lone pair electrons on the amino nitrogen into the π* orbitals of the pyridine ring contributes to the resonance stabilization of the molecule. Similarly, interactions involving the carbonyl group can be analyzed to understand its electronic influence. mdpi.com NBO analysis can also provide information about the hybridization of atomic orbitals and the polarity of bonds. uni-muenchen.dewisc.edu

Molecular Docking Simulations (focusing on interaction mechanisms for rational synthetic design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. researchgate.netnih.gov

For derivatives of 4-aminopyridine, which have shown potential as neuroprotective agents and for other therapeutic applications, molecular docking studies are crucial. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of a target protein, like a kinase or an enzyme. mdpi.comnih.gov For example, a docking study of a 4-aminopyridine derivative with a target kinase might reveal hydrogen bonds between the amino group or pyridine nitrogen and residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.com The insights gained from these simulations guide the rational design of new, more potent, and selective analogs by suggesting modifications to the molecular structure to enhance binding interactions. researchgate.netresearchgate.net

Prediction of Reactivity and Reaction Mechanisms (e.g., through Fukui Functions)

The reactivity of a molecule can be further quantified using conceptual DFT-based descriptors, such as Fukui functions. Fukui functions indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. mdpi.com This allows for the identification of the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical attacks.

The site with the highest value of f+ is the most susceptible to nucleophilic attack .

The site with the highest value of f- is the most susceptible to electrophilic attack .

This analysis provides a more detailed and quantitative picture of reactivity than MEP maps alone and can be used to predict the regioselectivity of chemical reactions. mdpi.com By understanding which atoms are most likely to participate in bond formation, Fukui functions help in elucidating potential reaction mechanisms. This predictive power is valuable for designing synthetic routes and understanding the metabolic fate of the compound. wuxibiology.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excitation properties and predicting the electronic absorption spectra of organic molecules. This theoretical approach allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions, providing valuable insights into the relationship between molecular structure and spectroscopic properties. While specific TD-DFT studies focused solely on this compound are not extensively available in the public domain, research on structurally related aminopyridine derivatives provides a strong basis for understanding its electronic absorption characteristics.

Computational studies on molecules such as 3,4-diaminopyridine (B372788) (3,4-DAP), which shares the same aminopyridine core, have utilized TD-DFT to analyze their UV-vis spectra. researchgate.net These studies typically involve optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT) and then employing TD-DFT to calculate the vertical excitation energies. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov For substituted pyridines, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to provide a reliable description of the electronic structure and transitions. nih.govsharif.edu

The electronic absorption spectrum of a molecule is dictated by transitions from occupied molecular orbitals to unoccupied (virtual) molecular orbitals. For aminopyridine derivatives, the key transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of the HOMO and LUMO electron density distributions can reveal the nature of these transitions, such as π→π* or n→π* transitions, and the extent of intramolecular charge transfer (ICT) upon excitation. researchgate.net

In the case of this compound, the presence of the electron-donating amino group and the electron-withdrawing acetyl group on the pyridine ring is expected to significantly influence its electronic properties. The amino group increases the energy of the HOMO, while the acetyl group, with its carbonyl moiety, tends to lower the energy of the LUMO. This reduced HOMO-LUMO energy gap would likely result in a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted or singly substituted pyridines. nih.gov

The calculated electronic absorption spectra from TD-DFT are typically presented as a series of discrete transitions, each with a specific excitation energy (in eV or nm) and an oscillator strength (f), which is a measure of the transition probability. To compare with experimental spectra, which consist of broad absorption bands, the calculated transitions are often convoluted with Gaussian or Lorentzian functions. nist.gov

Detailed research findings from TD-DFT calculations on related aminopyridines provide insights into the expected electronic transitions for this compound. The primary absorption bands in the UV-visible region are generally assigned to π→π* transitions within the aromatic system, with possible contributions from n→π* transitions associated with the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group.

Table 1: Representative TD-DFT Calculated Electronic Absorption Data for a Structurally Related Aminopyridine Derivative (3,4-Diaminopyridine)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| 4.52 | 274 | 0.15 | HOMO -> LUMO | π -> π |

| 5.18 | 239 | 0.28 | HOMO-1 -> LUMO | π -> π |

| 5.65 | 219 | 0.09 | HOMO -> LUMO+1 | π -> π |

| 6.01 | 206 | 0.45 | HOMO-2 -> LUMO | π -> π |

Note: This table is based on representative data for a structurally similar compound, 3,4-diaminopyridine, as detailed in computational studies on aminopyridines. researchgate.net The specific values for this compound may differ due to the electronic effects of the acetyl group.

The analysis of the molecular orbitals involved in these transitions for this compound would likely show that the HOMO is primarily localized on the aminopyridine ring, with significant contribution from the amino group's lone pair. The LUMO is expected to have a significant contribution from the π* orbital of the acetyl group, indicating a degree of intramolecular charge transfer from the amino group to the acetyl group upon electronic excitation. This ICT character is a key factor in determining the molecule's photophysical properties. The accuracy of these theoretical predictions can be validated by comparing the calculated spectra with experimentally measured UV-vis absorption spectra in various solvents. cecam.orgsharif.edu

Applications in Advanced Organic Synthesis As a Key Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of the amino and acetyl groups on the pyridine (B92270) ring makes 1-(4-Aminopyridin-3-yl)ethanone an ideal precursor for the synthesis of a variety of complex heterocyclic scaffolds. These scaffolds are often the core structures of biologically active compounds and functional materials.

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, such as imidazopyridines. The general synthetic strategy involves the transformation of the acetyl group into another functional group, followed by a cyclization reaction with the adjacent amino group. For instance, the acetyl group can be converted to an amino group, creating a diamino-pyridine intermediate, which can then be cyclized with various reagents to form the imidazole (B134444) ring fused to the pyridine core.

Imidazo[4,5-c]pyridines, in particular, are a class of compounds with a broad spectrum of biological activities, and their synthesis can be approached using 3,4-diaminopyridine (B372788) derivatives. nih.gov The synthesis of these crucial intermediates can be envisioned starting from this compound, highlighting its importance in accessing these valuable heterocyclic systems. The synthesis of novel imidazo[4,5-b]pyridine and its partially saturated derivatives has been achieved through methods like the Michael addition of an aminopyridine derivative followed by intramolecular cyclization. osi.lv

The versatility of this compound as a precursor is further demonstrated by its potential use in the synthesis of various other fused heterocyclic systems. The reactivity of the amino and acetyl groups allows for a range of cyclization reactions, leading to the formation of diverse and complex molecular frameworks that are of great interest in drug discovery and materials science.

Role in the Construction of Novel Molecular Architectures

The unique structural features of this compound make it a valuable building block for the construction of novel and complex molecular architectures. Its ability to participate in a variety of chemical reactions allows for the creation of intricate molecules with specific three-dimensional arrangements and functionalities.

A significant area where this compound shows great promise is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with diseases such as cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

The 3-aminopyridin-2-one scaffold, which is structurally related to this compound, has been identified as a promising fragment for the development of kinase inhibitors. nih.gov Screening of a fragment library based on this scaffold has led to the identification of potent inhibitors of key mitotic kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.govnih.gov These findings underscore the potential of aminopyridine-based ketones, like this compound, as starting points for the design and synthesis of novel kinase inhibitors with complex molecular architectures.

Furthermore, the synthesis of phenylpyrazalopyrimidines as tyrosine kinase inhibitors represents another example of the construction of complex molecular architectures where aminopyridine derivatives could serve as key precursors. mdpi.com The development of potent and selective kinase inhibitors often requires the assembly of multiple ring systems and functional groups in a precise spatial arrangement, a task for which this compound is well-suited due to its inherent reactivity and structural features.

The ability to construct these novel molecular architectures is crucial for the development of new therapeutic agents that can address unmet medical needs. The role of this compound as a key building block in this process highlights its importance in the field of medicinal chemistry.

Integration into Advanced Chemical Building Blocks for Diverse Applications

Beyond its direct use in the synthesis of complex molecules, this compound can be integrated into larger, more advanced chemical building blocks. These advanced building blocks can then be used in a modular fashion to construct a wide range of functional molecules for diverse applications, including agrochemicals and functional dyes.

In the field of agrochemicals, pyridine-based compounds play a crucial role as fungicides, insecticides, and herbicides. researchgate.netresearchgate.net The development of new and more effective agrochemicals is essential for ensuring food security and sustainable agriculture. The integration of the this compound core into more complex structures can lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles. The diverse reactivity of this compound allows for the introduction of various substituents and functional groups, which can be fine-tuned to optimize the biological activity and selectivity of the resulting agrochemical.

In the realm of materials science, functional dyes with specific optical and electronic properties are in high demand for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The synthesis of imidazo[4,5-b]pyridine derivatives has been explored for their potential as organic dyes. researchgate.net The inherent fluorescence and electronic properties of the imidazopyridine scaffold can be modulated by the introduction of different substituents. By using this compound as a starting material, it is possible to create a library of advanced building blocks that can be used to synthesize a variety of functional dyes with tailored properties.

The integration of this compound into these advanced chemical building blocks is a powerful strategy for the development of new and innovative products in a wide range of fields. Its versatility and reactivity make it an indispensable tool for chemists working at the forefront of science and technology.

Future Research Directions

Development of More Efficient and Environmentally Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 1-(4-Aminopyridin-3-yl)ethanone and its derivatives. Traditional synthetic pathways often involve harsh reaction conditions and the use of hazardous reagents. rasayanjournal.co.in Green chemistry principles are increasingly being applied to the synthesis of pyridine (B92270) derivatives, utilizing techniques such as microwave-assisted synthesis, ultrasound, and multicomponent reactions in aqueous or solvent-free conditions. rasayanjournal.co.innih.govresearchgate.netnih.gov These approaches aim to reduce waste, shorten reaction times, and improve yields. rasayanjournal.co.innih.gov

Catalysis is another key area for developing sustainable synthetic routes. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly promising. researchgate.netrsc.org Research into novel catalytic systems, including transition metal catalysts like palladium and copper, as well as more abundant and less toxic metals like iron, could lead to more economical and sustainable processes. beilstein-journals.orgnih.govacs.org The development of catalyst-free methods, where possible, represents an ideal scenario for green synthesis. nih.govrsc.org

Table 1: Comparison of Conventional and Green Synthetic Methods for Pyridine Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inresearchgate.net |

| Catalysts | Homogeneous catalysts, often toxic | Heterogeneous, recyclable catalysts, or catalyst-free researchgate.netrsc.org |

| Energy Input | High temperatures, long reaction times | Microwave, ultrasound, ambient conditions nih.govresearchgate.net |

| Byproducts | Often significant, requiring extensive purification | Minimal waste generation nih.gov |

| Yields | Variable | Often higher yields nih.gov |

Exploration of Novel Derivatization Pathways and Functional Group Transformations

The inherent reactivity of the amino and acetyl groups in this compound, along with the pyridine ring itself, offers numerous possibilities for derivatization. Future research should explore novel pathways to modify these functional groups to create a diverse library of new compounds.

Transformations of the amino group could include N-alkylation, N-arylation, and the formation of amides, sulfonamides, and ureas. nih.gov The acetyl group can undergo a wide range of reactions, such as aldol (B89426) condensations, α-halogenation, and conversion to other functional groups like alcohols, esters, and heterocycles. The pyridine ring can be subjected to electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions to introduce various substituents at different positions. thieme-connect.de The development of one-pot, multicomponent reactions starting from this compound would be a particularly efficient strategy for generating molecular complexity. nih.gov

Advanced Computational Modeling for Deeper Understanding of Structure-Reactivity Relationships

Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and potential applications of this compound and its derivatives at a molecular level. researchgate.net Methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties, including charge distribution, bond orders, and vibrational frequencies, providing insights into the molecule's reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of derivatives with their observed chemical or biological activities. nih.gov This can help in the rational design of new molecules with enhanced properties. rsc.orgnih.gov Molecular docking simulations can predict the binding modes of these compounds with biological targets, such as enzymes or receptors, which is crucial for drug discovery applications. nih.govbiointerfaceresearch.commdpi.com

Table 2: Computational Methods in Chemical Research

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reactivity indices. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to guide the design of new compounds. nih.gov |

| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a target protein. nih.govbiointerfaceresearch.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their interactions over time. nih.gov |

Applications in the Synthesis of Molecules with Targeted Chemical Properties

The derivatives of this compound are expected to find applications in various fields due to the versatile nature of the aminopyridine scaffold. rsc.org In materials science, these compounds could serve as building blocks for fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com The pyridine nitrogen can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or photoluminescent properties.

In medicinal chemistry, the aminopyridine core is a well-established pharmacophore found in numerous bioactive molecules. rsc.org Derivatives of this compound could be designed and synthesized as potential inhibitors of various enzymes or as ligands for specific receptors, with potential applications in treating a range of diseases. rsc.orgnih.govgoogle.com For instance, aminopyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The exploration of this compound and its derivatives in the synthesis of agrochemicals, such as herbicides and insecticides, also presents a viable research avenue. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Aminopyridin-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 4-aminopyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key parameters include:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to avoid side reactions.

- Solvent : Anhydrous dichloromethane or toluene under nitrogen to prevent hydrolysis.

- Temperature : 0–5°C during reagent addition, followed by reflux (40–60°C) for 6–12 hours.

Purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol, yielding ~60–75% .

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELXL for refinement. Key metrics: R-factor < 0.05, bond length precision ±0.01 Å .

- NMR : ¹H NMR (400 MHz, CDCl₃) shows a singlet at δ 2.6 (COCH₃), aromatic protons at δ 7.2–8.1, and NH₂ protons at δ 5.2–5.5 (broad, exchangeable) .

- Mass spectrometry : ESI-MS (m/z): Calculated [M+H⁺] = 151.1; observed 151.0 .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 151 (parent ion) and 123 (COCH₃ fragment) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311G(d,p) to optimize geometry and compute HOMO-LUMO gaps. The amino group lowers LUMO energy (-1.8 eV), enhancing electrophilicity at the pyridine ring .

- Molecular docking : Dock into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina. Key interactions: H-bonding between NH₂ and Asp297 (binding energy ≤ -7.2 kcal/mol) .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR chemical shifts across solvents (DMSO-d₆ vs. CDCl₃). For example, NH₂ protons appear at δ 5.5 in DMSO due to hydrogen bonding .

- Isotopic labeling : Synthesize ¹³C-labeled COCH₃ to confirm carbonyl carbon resonance at δ 205–210 ppm in ¹³C NMR .

Q. How does this compound perform as a ligand in transition-metal catalysis?

- Methodological Answer :

- Palladacycle formation : React with Pd(OAc)₂ in acetonitrile (70°C, 12 h) to form cyclometalated complexes. Confirm via ¹H NMR loss of NH₂ protons and XPS Pd 3d₅/₂ binding energy at 337.5 eV .

- Catalytic testing : Use in Suzuki-Miyaura coupling (aryl bromide + phenylboronic acid). Typical conditions: 2 mol% catalyst, K₂CO₃, DMF/H₂O (3:1), 80°C, yielding >85% biphenyl product .

Q. What methodologies assess the thermal stability of this compound under storage conditions?

- Methodological Answer :

- TGA/DSC : Heat from 25–300°C at 10°C/min under N₂. Decomposition onset at 180°C, with exothermic peaks indicating oxidative degradation .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor purity via HPLC. Degradation <5% if stored in amber vials with desiccant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。